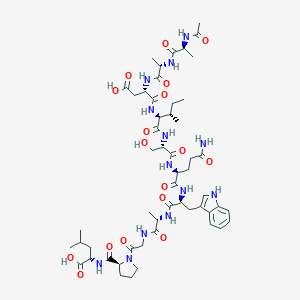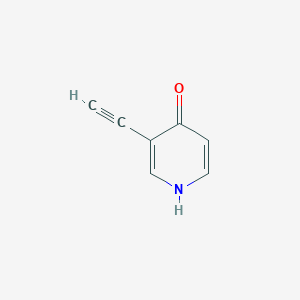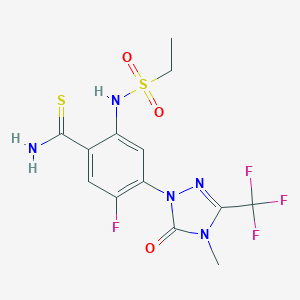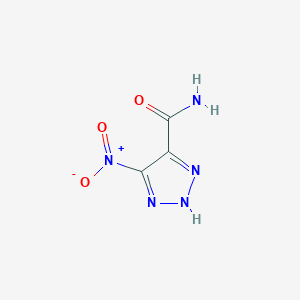
5-nitro-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-nitro-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that contains a triazole ring and a nitro group. This compound has been found to have various applications in the field of medicinal chemistry, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 5-nitro-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it has been found to have antimicrobial and anticancer properties. It is believed that the nitro group in the compound is responsible for its activity. The nitro group undergoes reduction in vivo to form reactive intermediates that can damage DNA and other cellular components.
Efectos Bioquímicos Y Fisiológicos
5-nitro-1H-1,2,3-triazole-4-carboxamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and bacteria. It has also been found to have anti-inflammatory properties. However, the compound has also been found to be toxic to some cells at high concentrations.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-nitro-1H-1,2,3-triazole-4-carboxamide is its versatility in the synthesis of new drugs. It can be easily modified to produce compounds with different properties. However, the compound has limitations in lab experiments due to its toxicity at high concentrations. Care must be taken when handling and using the compound.
Direcciones Futuras
There are several future directions for the research and development of 5-nitro-1H-1,2,3-triazole-4-carboxamide. One direction is the synthesis of new analogs with improved properties, such as increased potency and reduced toxicity. Another direction is the study of the compound's mechanism of action to better understand its activity. Additionally, the compound could be further explored for its potential in the treatment of other diseases beyond cancer and infectious diseases.
Conclusion:
In conclusion, 5-nitro-1H-1,2,3-triazole-4-carboxamide is a versatile compound with various applications in the field of medicinal chemistry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of this compound could lead to the discovery of new drugs and treatments for various diseases.
Métodos De Síntesis
The synthesis of 5-nitro-1H-1,2,3-triazole-4-carboxamide can be achieved through several methods. One of the most common methods involves the reaction of 5-nitro-1H-1,2,3-triazole with cyanogen bromide in the presence of an amine base. Another method involves the reaction of 5-nitro-1H-1,2,3-triazole with chloroformate in the presence of an amine base. Both methods have been found to be effective in producing high yields of 5-nitro-1H-1,2,3-triazole-4-carboxamide.
Aplicaciones Científicas De Investigación
5-nitro-1H-1,2,3-triazole-4-carboxamide has been found to have various applications in scientific research. It has been used as a building block for the synthesis of new drugs, particularly in the treatment of cancer and infectious diseases. It has also been used as a precursor for the synthesis of other heterocyclic compounds.
Propiedades
IUPAC Name |
5-nitro-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N5O3/c4-2(9)1-3(8(10)11)6-7-5-1/h(H2,4,9)(H,5,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVZUOZKSZQYDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNN=C1[N+](=O)[O-])C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-nitro-2H-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,6-Dihydro-thieno[3,4-d]thiazole 5,5-dioxide](/img/structure/B131573.png)
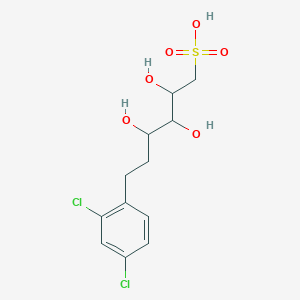
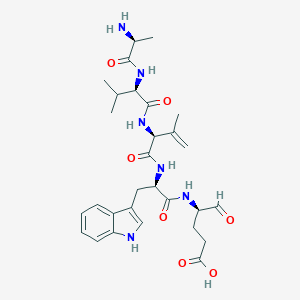
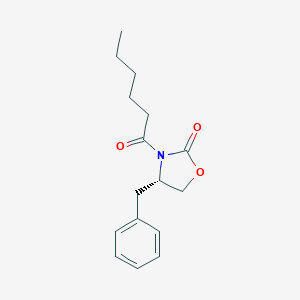
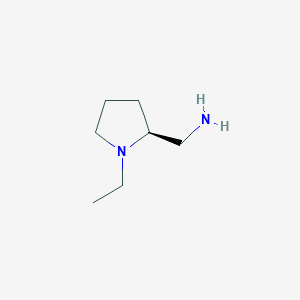

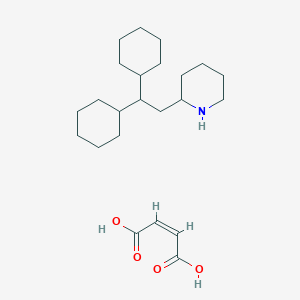
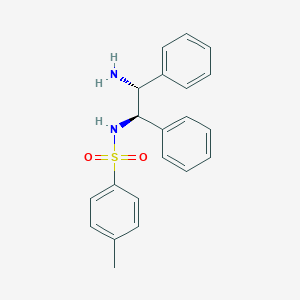
![cis-Octahydropyrrolo[3,4-b]pyridine](/img/structure/B131611.png)

